This compound is classified as a triazole derivative and is characterized by the presence of an amino group, a bromobenzyl moiety, and a methoxybenzyl substituent. Its IUPAC name is 5-amino-1-[(4-bromophenyl)methyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide. The molecular formula is and its molecular weight is approximately 416.3 g/mol.
The synthesis of 5-amino-1-(4-bromobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves several key steps:
The molecular structure of 5-amino-1-(4-bromobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide features:
COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N
OPFDQYBEQJEHFA-UHFFFAOYSA-N
.5-amino-1-(4-bromobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions:
Typical reagents include:
The mechanism of action for 5-amino-1-(4-bromobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific biological targets:
The precise targets and pathways affected depend on the specific biological context in which this compound is applied .
5-amino-1-(4-bromobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has potential applications in various scientific fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: